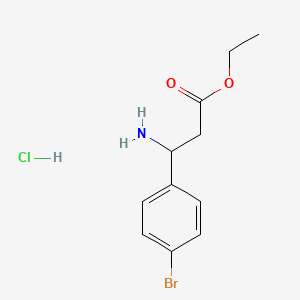

Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 502841-92-1) is a β-amino acid ester hydrochloride derivative featuring a 4-bromophenyl substituent. Its molecular formula is C₁₁H₁₃BrClNO₂, with a molecular weight of 322.59 g/mol. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of antidepressants and neuroactive agents . The bromine atom at the para position of the phenyl ring contributes to its electronic and steric profile, influencing reactivity and interactions in downstream applications.

Properties

IUPAC Name |

ethyl 3-amino-3-(4-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHINNSPOAIKUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502841-92-1 | |

| Record name | ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-(4-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or imine derivatives, while reduction can lead to the formation of secondary or tertiary amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium hydroxide or ammonia for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce nitro compounds, imines, or secondary amines .

Scientific Research Applications

Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Positional Isomers of Bromophenyl Derivatives

- Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride (CAS 502841-89-6): This ortho-bromo isomer shares the same molecular formula but exhibits distinct steric hindrance due to the proximity of the bromine atom to the amino ester group. This may reduce enzymatic recognition in chiral synthesis compared to the para-substituted analog .

- Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate (CAS 502841-91-0): The meta-bromo derivative has intermediate steric effects and is often used in comparative studies to assess regioselectivity in catalytic reactions .

Fluorinated and Chlorinated Analogs

- Its molecular weight (261.68 g/mol) is lower than the brominated analog due to fluorine’s smaller atomic mass .

- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2): The addition of a hydroxyl group and chlorine substitution introduces hydrogen-bonding capabilities, which may improve solubility in polar solvents compared to the brominated parent compound .

Alkyl- and Alkoxy-Substituted Analogs

- Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5): The 4-ethyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability in biological systems. Its molecular weight (257.75 g/mol) is significantly lower than brominated analogs due to the absence of a heavy halogen .

- Its molecular formula (C₁₆H₂₆ClNO₄) reflects increased complexity .

Nitro-Substituted Analogs

- Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS 283613-07-0): The nitro group’s strong electron-withdrawing nature makes this compound highly reactive in reduction or coupling reactions. However, it may exhibit lower stability under acidic conditions compared to brominated derivatives .

Data Tables: Structural and Physicochemical Comparison

Table 1: Key Properties of Selected Analogs

*Estimated based on analogous compounds.

Biological Activity

Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, with the molecular formula C₁₁H₁₅BrClNO₂ and a molecular weight of 308.6 g/mol, is a compound of significant interest in pharmacological research due to its unique structural features. The presence of both an amino group and a bromophenyl substituent enhances its biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group facilitates hydrogen bonding with biological macromolecules, while the bromophenyl group contributes to hydrophobic interactions. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects such as anti-inflammatory and analgesic properties .

Biological Activities

The compound has been investigated for several biological activities:

- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases.

- Analgesic Properties : Its structural similarity to known analgesics suggests it may have pain-relieving effects, warranting further investigation in pain management therapies.

- Neurotoxicity Studies : this compound has been evaluated for its neurotoxic potential, particularly concerning its effects on acetylcholinesterase (AchE) activity in neural cultures and animal models. Such studies aim to understand the impact of brominated compounds on neural function .

- Antimicrobial and Anticancer Activities : Preliminary studies suggest potential antimicrobial and anticancer properties, although more extensive research is required to validate these findings.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Chlorine substituent | Different biological activity profile |

| Ethyl 3-amino-3-phenylpropanoate | Lacks halogen substitution | Broader spectrum of activity |

| Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoate | Methyl group on the second carbon | Altered pharmacokinetics |

This table illustrates how the presence of specific substituents influences the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neurotoxicity Assessment : A study conducted on animal models demonstrated that exposure to this compound resulted in significant alterations in AchE activity, suggesting potential neurotoxic effects. Behavioral changes were also noted, indicating a need for careful evaluation in therapeutic contexts.

- Anticancer Potential : In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Further research is ongoing to elucidate the specific pathways involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.